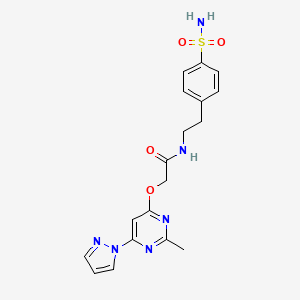

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide, a novel pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N9O2, with a molecular weight of approximately 419.449 g/mol. The structure features a pyrimidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Typically, it includes the coupling of a pyrimidine-pyrazole intermediate with an appropriate amide under controlled conditions to optimize yield and purity. The synthetic routes often utilize bases like potassium carbonate and solvents such as chloroform.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties, particularly against HIV-1. Compounds structurally similar to this compound have shown promising results in inhibiting viral replication in vitro. For instance, certain pyrazole derivatives have demonstrated EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV strains .

Anti-inflammatory and Neuroprotective Effects

The compound's mechanism of action may involve the inhibition of endoplasmic reticulum stress and apoptosis pathways, which are critical in neurodegenerative diseases. Research indicates that it interacts with proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory cytokines. This suggests potential applications in treating conditions characterized by neuroinflammation.

Antitumor Activity

Analogues of the compound have been explored for their antitumor effects, particularly against RET-gene-fusion driven tumors. These compounds may inhibit oncogenes like RET kinases, making them candidates for targeted cancer therapies .

Study on Antiviral Properties

A study evaluated various pyrazole derivatives for their anti-HIV activity. Among these, one compound demonstrated an EC50 value of 3.8 nmol/L with a selectivity index (SI) of 25,468, indicating exceptional potency against HIV-1 . This highlights the potential for developing new antiviral agents based on similar structural frameworks.

Neuroprotective Properties

In another study focusing on neuroprotection, compounds with similar structures were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated that these compounds could significantly reduce cell death induced by oxidative stressors, suggesting their therapeutic potential in neurodegenerative diseases.

The proposed mechanism involves:

- Inhibition of Apoptosis : The compound may inhibit apoptotic pathways by modulating key signaling proteins involved in cell survival.

- Reduction of Inflammatory Responses : By targeting NF-kB pathways, it potentially reduces the production of pro-inflammatory cytokines.

Applications De Recherche Scientifique

Biological Activities

This compound exhibits a variety of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to our compound, demonstrate notable antimicrobial properties. For instance, studies show that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine moieties have been reported to exhibit anti-inflammatory properties. These effects are crucial in developing treatments for chronic inflammatory diseases .

Anticancer Potential

The incorporation of pyrazole and pyrimidine structures in drug design has been linked to anticancer activity. Some derivatives have shown efficacy against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Certain derivatives of this compound may act as enzyme inhibitors, particularly targeting cyclooxygenases (COX). This inhibition is relevant for developing analgesic and anti-inflammatory medications .

Multi-Step Synthesis

The synthesis typically involves multiple steps, starting from readily available precursors. The key steps include:

- Formation of the pyrimidine ring : Utilizing reactions involving substituted pyrazoles and other heterocycles.

- Coupling reactions : These are essential for attaching the sulfamoylphenethyl group to the acetamide moiety.

Reaction Conditions

Reactions often require specific conditions such as controlled temperatures and solvents (e.g., dimethylformamide or ethanol) to ensure high yields and purity of the final product .

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Pyrazole derivatives + Aldehydes | Formation of pyrimidine core |

| 2 | Coupling | Sulfamoylphenethyl amine + Acetic anhydride | Formation of acetamide linkage |

| 3 | Purification | Column chromatography | Isolation of pure compound |

Case Studies

Several studies highlight the applications and effectiveness of compounds structurally related to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. Results indicated that compounds with similar structural motifs exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their use in antibiotic development .

Case Study 2: Anti-inflammatory Activity

In another investigation, a group of pyrazolo-pyrimidine derivatives was tested for their anti-inflammatory effects in animal models. The results showed a marked reduction in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer properties of several pyrazole-containing compounds, revealing that some derivatives effectively inhibited tumor growth in vitro and in vivo. This underscores the potential of such compounds in cancer therapy .

Propriétés

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-13-22-16(24-10-2-8-21-24)11-18(23-13)28-12-17(25)20-9-7-14-3-5-15(6-4-14)29(19,26)27/h2-6,8,10-11H,7,9,12H2,1H3,(H,20,25)(H2,19,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLMTREWCMSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.